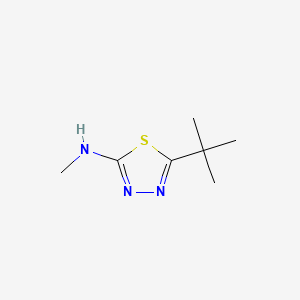

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Analysis

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine is systematically named to reflect its heterocyclic structure and substituents. The core 1,3,4-thiadiazole ring is numbered such that sulfur occupies position 1, and nitrogen atoms are at positions 3 and 4. The substituents are assigned based on priority:

- Position 2 : A methylamino group (-NHCH₃) attached to the nitrogen at position 2.

- Position 5 : A tert-butyl group (-C(CH₃)₃) attached to the carbon at position 5.

The CAS Registry Number 50608-12-3 and European Community Number (EC) 256-651-8 uniquely identify this compound. Synonyms include This compound and 2-(tert-Butyl)-5-methylamino-1,3,4-thiadiazole.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃S | |

| Molecular Weight | 171.27 g/mol | |

| CAS Number | 50608-12-3 | |

| EC Number | 256-651-8 |

Molecular Geometry and Bonding Patterns

The 1,3,4-thiadiazole ring is a five-membered heterocycle with alternating single and double bonds. Computational studies (DFT/B3LYP) reveal:

- Bond Lengths :

- Ring Planarity : The thiadiazole ring exhibits near-planar geometry, with deviations <0.1 Å from the least-squares plane, attributed to conjugation and resonance.

The tert-butyl group at position 5 adopts a staggered conformation to minimize steric strain, while the N-methyl group at position 2 is oriented perpendicular to the ring plane.

Bond Lengths in 1,3,4-Thiadiazole Derivatives

| Bond Type | Length (Å) | Position | Source |

|---|---|---|---|

| C-N | 1.38–1.41 | Ring | |

| C-S | 1.82– |

Properties

IUPAC Name |

5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEJBYJALNGUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068561 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50608-12-3 | |

| Record name | 5-(1,1-Dimethylethyl)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50608-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050608123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S7FU32R3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Laboratory Synthesis

The synthesis of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine typically proceeds via the following key steps:

Formation of 5-tert-butyl-1,3,4-thiadiazol-2-thiol intermediate:

The initial step involves the condensation of tert-butylamine with thiosemicarbazide under acidic conditions. This reaction yields the thiadiazol-2-thiol intermediate, which is crucial for subsequent functionalization.Methylation of the thiol group:

The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This step converts the thiol group into the N-methyl amine, yielding the target compound.Reaction conditions:

These reactions are generally carried out in inert organic solvents, with temperature control (e.g., reflux conditions around 80–90°C) to optimize reaction rates and minimize side products.

This synthetic route is well-documented for laboratory-scale preparations and provides a reliable pathway to the target compound with good yield and purity.

Industrial-Scale Synthesis

Industrial production methods mirror the laboratory synthesis but are adapted for scale-up:

Optimization of parameters:

Reaction temperature, pressure, and time are carefully controlled to maximize yield and purity. Automated reactors may be used for precise control.Use of efficient dewatering agents and solvents:

Organic solvents inert to reactants are chosen, and dewatering agents such as sulfur oxychloride or chlorsulfonic acid facilitate condensation and dehydration reactions.Work-up and purification:

After reaction completion, aqueous alkali is used to adjust pH and separate organic layers. Organic solvents are recovered by distillation to obtain the purified product.

These methods ensure reproducibility and cost-effectiveness at scale.

Detailed Research Findings and Reaction Mechanisms

Key Intermediate Synthesis (From Tebuthiuron Patent Insight)

A closely related compound, 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, serves as a key intermediate in the synthesis of tebuthiuron and shares structural similarity with this compound. The synthesis involves:

- Reacting 4-methyl-3-thiosemicarbazide with trimethylacetyl chloride in 1,2-dichloroethane at 80°C.

- Refluxing with acetic anhydride or acetyl chloride as dehydrating agents.

- Neutralizing with aqueous sodium hydroxide to pH 6–10.

- Isolating the product by organic extraction and solvent recovery.

Yields reported are high (approximately 95%), with relative purity around 82–95% depending on conditions.

Reaction Pathways and Mechanistic Insights

Condensation and cyclization:

The reaction of thiosemicarbazide derivatives with acyl chlorides under acidic conditions leads to cyclization forming the 1,3,4-thiadiazole ring.Dehydration:

Dehydrating agents promote ring closure by removing water molecules formed during condensation.Methylation:

The nucleophilic substitution of the thiol hydrogen by methyl iodide results in the N-methylated product.

Computational studies such as Density Functional Theory (DFT) have been used to model transition states and intermediate stability in similar thiadiazole syntheses, which aids in optimizing reaction conditions and understanding mechanistic pathways.

Comparative Data Table of Preparation Methods

| Step | Laboratory Synthesis | Industrial Synthesis | Key Parameters & Notes |

|---|---|---|---|

| Starting materials | tert-Butylamine, thiosemicarbazide | Same as laboratory | Purity >99% recommended |

| Solvent | Inert organic solvents (e.g., dichloromethane, 1,2-dichloroethane) | Scaled volumes of inert solvents | Solvent recovery by distillation |

| Temperature | Reflux at 80–90°C | Controlled 80–160°C | Temperature affects yield and purity |

| Dehydrating agents | Acetic anhydride, acetyl chloride | Sulfur oxychloride, chlorsulfonic acid, oleum | Choice affects reaction rate and side products |

| Methylation reagent | Methyl iodide, potassium carbonate | Same | Base facilitates methylation |

| Reaction time | 2–4 hours | Optimized for scale (may vary) | Longer times may increase yield but risk side reactions |

| Yield | 80–95% | 90–96% | High yields achievable with optimized conditions |

| Purification | Extraction, recrystallization | Extraction, distillation, crystallization | Industrial methods emphasize solvent recovery |

Notes on Optimization and Quality Control

Ultrasound-assisted synthesis has been reported to enhance reaction efficiency and reduce side products in analogous thiadiazole derivatives, suggesting potential for improved synthesis of this compound.

Automated reactors enable precise control of stoichiometry, temperature, and reaction time, ensuring reproducibility and scalability.

Analytical monitoring using HPLC and NMR ensures product purity and confirms structural integrity.

pH control during work-up is critical to maximize extraction efficiency and product stability.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of various complex molecules, including:

- Herbicides and Pesticides : The compound is a precursor in the synthesis of Tebuthiuron, a herbicide used in agriculture.

| Compound | Application |

|---|---|

| Tebuthiuron | Herbicide |

Biology

The biological applications of this compound are noteworthy due to its antimicrobial and antifungal properties. Research indicates that derivatives of thiadiazole compounds exhibit significant activity against various pathogens.

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of bacteria and fungi effectively .

| Pathogen Type | Activity |

|---|---|

| Bacteria | Inhibition of growth |

| Fungi | Antifungal properties |

Medicine

In medicinal chemistry, this compound has been explored for its potential anticancer activities. Various studies have reported its cytotoxic effects on different cancer cell lines.

- Cytotoxic Properties : The compound has demonstrated dose-dependent inhibition against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| MCF-7 | 0.28 |

Industry

The compound's applications extend to agrochemicals where it is utilized in developing herbicides and pesticides due to its herbicidal properties. Its ability to act as an effective herbicide makes it valuable for agricultural practices.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of various thiadiazole derivatives, including this compound. The research found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to this compound showed significant antibacterial activity against resistant strains of bacteria . This positions the compound as a potential candidate for addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in DNA replication, thereby preventing the proliferation of bacterial and cancer cells . The compound’s ability to disrupt cellular processes makes it a valuable candidate for drug development and other therapeutic applications .

Comparison with Similar Compounds

5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives

- Structure : The 5-position is substituted with an indole moiety instead of tert-butyl.

- Activity : These compounds exhibit potent PIM2 kinase inhibition (pIC50: 4.157–8.222), critical for cancer cell survival and proliferation. Computational models (CoMFA and CoMSIA) reveal that hydrophobic indole substituents enhance binding affinity to the PIM2 active site .

- Key Difference: The indole group provides π-π stacking interactions with aromatic residues in PIM2, which the tert-butyl group in the target compound cannot replicate. This may limit the latter’s kinase inhibitory activity unless compensatory substitutions are introduced.

N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

- Structure: A 4-chloroquinoline group replaces the tert-butyl moiety.

- Activity: Demonstrated binding to SARS-CoV-2 main protease (6LU7) with docking scores ranging from -8.0 to -5.4 kcal/mol, comparable to the native ligand (-8.1 kcal/mol). The chloroquinoline group likely engages in halogen bonding and hydrophobic interactions .

- Key Difference : The tert-butyl group’s lack of electronegative atoms may reduce polar interactions with viral proteases, suggesting the target compound may be less effective in antiviral applications without further optimization.

5-(p-Substituted Phenyl)-N-(3-(5-Nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine Derivatives

- Structure : Includes a nitrofuran allylidene group and para-substituted phenyl ring.

- Activity : Exhibits broad-spectrum antimicrobial activity, attributed to the nitro group’s electron-withdrawing effects and the phenyl ring’s hydrophobicity .

- Key Difference : The tert-butyl group in the target compound may enhance lipid solubility but lacks the redox-active nitro group, which is critical for generating antimicrobial reactive oxygen species.

5-Benzyl-1,3,4-thiadiazol-2-amine

- Structure : A benzyl group replaces the tert-butyl substituent.

- Activity : Benzyl derivatives are explored for insecticidal and fungicidal properties due to their planar aromatic structure, which facilitates intercalation into biological membranes .

Structural and Functional Data Table

Biological Activity

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine (C7H13N3S) is a compound belonging to the thiadiazole family, notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure with nitrogen and sulfur atoms. Its unique tert-butyl substitution enhances lipophilicity, potentially improving its biological activity compared to other thiadiazole derivatives. The molecular formula is C7H13N3S, and it is characterized by the following structural representation:

- SMILES : CC(C)(C)C1=NN=C(S1)NC

- InChI : InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10)

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds containing the 1,3,4-thiadiazole moiety are effective against bacteria and fungi due to their ability to disrupt cellular processes.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| S. aureus | Moderate activity | |

| C. albicans | Effective antifungal |

Anticancer Activity

Studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. The compound's mechanism involves interaction with specific enzymes and receptors that regulate cell growth and survival.

Case Study:

A study highlighted the compound's effectiveness in inhibiting cancer cell proliferation in vitro. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 15 | Apoptosis induction |

| HeLa (cervical) | 12 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to bind to various biomolecules, including enzymes and receptors. It may inhibit or activate these targets through competitive or allosteric interactions, leading to altered enzyme activity and disrupted cellular signaling pathways.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance:

- Synthesis of Derivatives : Various synthetic routes have been explored to modify the thiadiazole ring and improve efficacy against specific targets.

- Biological Evaluation : These derivatives have undergone extensive biological testing to assess their antimicrobial and anticancer properties.

Q & A

Synthesis & Optimization

Basic : How can researchers optimize the synthesis of 5-<i>tert</i>-Butyl-<i>N</i>-methyl-1,3,4-thiadiazol-2-amine to improve yield and purity? Methodological Answer :

- Use ultrasound-assisted synthesis to enhance reaction efficiency and reduce side products, as demonstrated for analogous thiadiazol-2-amine derivatives .

- Optimize reflux conditions (e.g., 90°C for 3 hours under POCl3 catalysis) based on protocols for structurally related 1,3,4-thiadiazoles .

- Employ automated reactors for precise control of parameters like temperature and stoichiometry, ensuring reproducibility for scaled-up synthesis .

Advanced : What computational methods are employed to model reaction pathways and intermediate stability in the synthesis of this compound? Methodological Answer :

- Perform density functional theory (DFT) calculations to evaluate transition-state energies and intermediate stability, as applied to similar thiadiazole syntheses .

- Compare computational results (e.g., bond dissociation energies) with experimental data (e.g., HPLC purity profiles) to validate reaction mechanisms .

Structural Characterization

Basic : What spectroscopic techniques are most effective for characterizing 5-<i>tert</i>-Butyl-<i>N</i>-methyl-1,3,4-thiadiazol-2-amine? Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., tert-butyl group at position 5, methylamine at position 2) .

- HRMS : Verify molecular weight (e.g., C7H12N3S, theoretical MW: 170.25 g/mol) .

Advanced : How do crystallographic studies resolve ambiguities in molecular conformation and non-covalent interactions? Methodological Answer :

- Use single-crystal X-ray diffraction to determine dihedral angles between thiadiazole and substituent groups (e.g., 18.2°–30.3° for pyridyl analogs), revealing steric effects of the tert-butyl group .

- Analyze hydrogen-bonding networks (e.g., N–H···N interactions) to predict solubility and stability .

Biological Activity

Basic : What in vitro assays are suitable for preliminary screening of biological activity? Methodological Answer :

- Antimicrobial assays : Use agar diffusion methods against Gram-positive/negative bacteria, as applied to thiadiazole derivatives with tert-butyl substituents .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50 values for structure-activity comparisons .

Advanced : How can researchers investigate target-specific interactions, such as enzyme inhibition or receptor binding? Methodological Answer :

- Conduct molecular docking with enzymes like thymidylate synthase, leveraging crystallographic data (e.g., PDB IDs) to model binding affinities .

- Use surface plasmon resonance (SPR) to quantify binding kinetics with biological targets, correlating with substituent electronic properties .

Structure-Activity Relationships (SAR)

Basic : How does the tert-butyl group influence physicochemical properties and bioactivity? Methodological Answer :

- Compare log<i>P</i> values (e.g., tert-butyl increases hydrophobicity vs. methyl analogs) to predict membrane permeability .

- Evaluate steric effects on enzyme binding using analogs with varying alkyl substituents (e.g., isopropyl vs. tert-butyl) .

Advanced : What hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can elucidate electronic contributions to activity? Methodological Answer :

- Apply QM/MM simulations to map electron density around the thiadiazole ring, identifying reactive sites for electrophilic attack .

- Correlate HOMO-LUMO gaps (from DFT) with redox-mediated biological activities (e.g., ROS generation) .

Analytical & Stability Studies

Basic : Which analytical methods are recommended for purity assessment and degradation profiling? Methodological Answer :

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to resolve degradation products (e.g., sulfoxides from oxidation) .

- TGA/DSC : Assess thermal stability (e.g., decomposition above 200°C) for storage and formulation guidelines .

Advanced : How can hyphenated techniques (e.g., LC-MS/MS) resolve contradictions between solubility and activity data? Methodological Answer :

- Pair LC-MS/MS with solubility assays to detect aggregation or protein-binding effects that reduce bioavailability .

- Use molecular dynamics (MD) simulations to model solvent interactions and predict dissolution rates .

Data Contradictions & Reproducibility

Advanced : How should researchers address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.